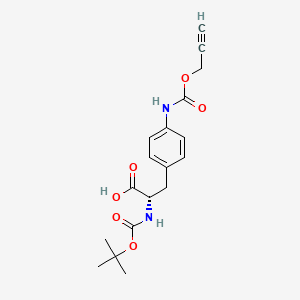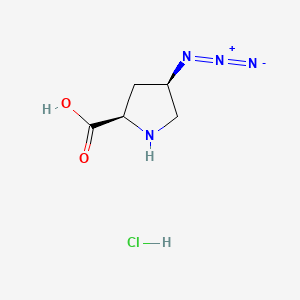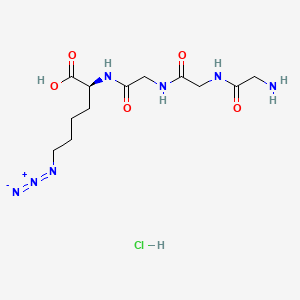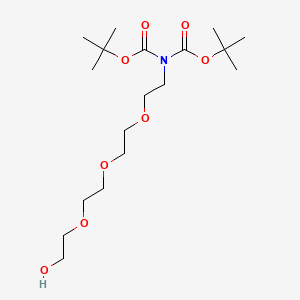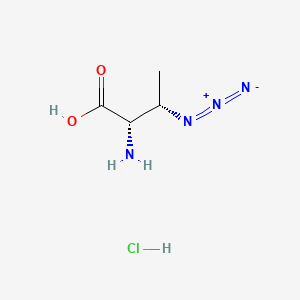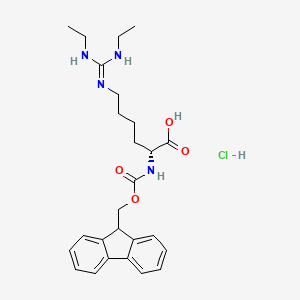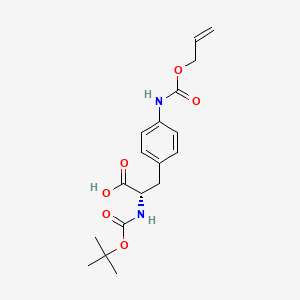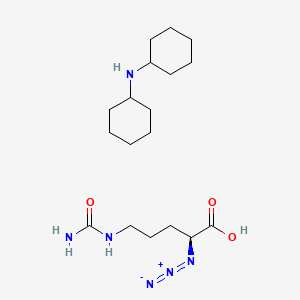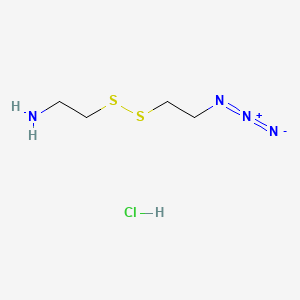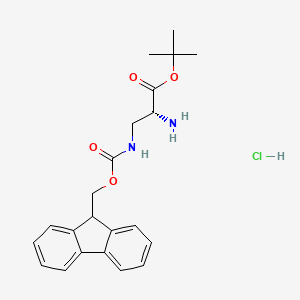
H-D-Dap(Fmoc)-OtBu HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
H-D-Dap(Fmoc)-OtBu HCl, also known as (2S)-2,3-diaminopropanoic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-O-tert-butyl ester, hydrochloride, is a compound used in peptide synthesis. It is a derivative of diaminopropanoic acid, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a tert-butyl ester group. The hydrochloride salt form enhances its solubility and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of H-D-Dap(Fmoc)-OtBu HCl typically involves the following steps:
Protection of the Amino Groups: The amino groups of diaminopropanoic acid are protected using the Fmoc group. This is achieved by reacting diaminopropanoic acid with Fmoc chloride in the presence of a base such as sodium carbonate.
Esterification: The carboxyl group of the protected diaminopropanoic acid is esterified with tert-butyl alcohol using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Formation of Hydrochloride Salt: The final product is converted to its hydrochloride salt form by treating it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale protection and esterification reactions: Using industrial reactors and optimized reaction conditions to ensure high yield and purity.
Purification: The product is purified using techniques such as crystallization or chromatography.
Quality Control: Ensuring the final product meets the required specifications through rigorous quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
H-D-Dap(Fmoc)-OtBu HCl undergoes various chemical reactions, including:
Deprotection: Removal of the Fmoc group using a base such as piperidine.
Hydrolysis: Cleavage of the tert-butyl ester group under acidic conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like DCC or HATU.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF).
Hydrolysis: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Coupling: DCC or HATU in DMF with a base like N-methylmorpholine (NMM).
Major Products Formed
Deprotected Amino Acid: After removal of the Fmoc group.
Free Amino Acid: After hydrolysis of the ester group.
Peptides: Formed through coupling reactions with other amino acids.
Wissenschaftliche Forschungsanwendungen
H-D-Dap(Fmoc)-OtBu HCl is widely used in scientific research, particularly in:
Peptide Synthesis: As a building block for the synthesis of peptides and peptidomimetics.
Bioconjugation: For the attachment of peptides to other molecules or surfaces.
Drug Development: In the design and synthesis of peptide-based drugs.
Biological Studies: To study protein-protein interactions, enzyme-substrate interactions, and other biological processes.
Wirkmechanismus
The mechanism of action of H-D-Dap(Fmoc)-OtBu HCl involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc group protects the amino group during peptide bond formation, preventing unwanted side reactions. The tert-butyl ester group protects the carboxyl group, allowing selective deprotection and coupling reactions. The hydrochloride salt form enhances solubility and stability, facilitating its use in various chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
H-D-Dap(Fmoc)-OBzl HCl: Similar structure but with a benzyl ester group instead of a tert-butyl ester group.
Fmoc-D-Dap-OH HCl: Lacks the ester group, making it less protected.
3-Azido-D-alanine hydrochloride: Contains an azido group instead of the Fmoc and ester groups.
Uniqueness
H-D-Dap(Fmoc)-OtBu HCl is unique due to its combination of Fmoc and tert-butyl ester protecting groups, which provide selective protection and deprotection during peptide synthesis. This makes it a valuable tool in the synthesis of complex peptides and peptidomimetics.
Eigenschaften
IUPAC Name |
tert-butyl (2R)-2-amino-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4.ClH/c1-22(2,3)28-20(25)19(23)12-24-21(26)27-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18;/h4-11,18-19H,12-13,23H2,1-3H3,(H,24,26);1H/t19-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCXUHWUVCJVBIF-FSRHSHDFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H](CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2O4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
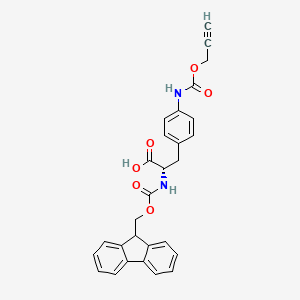
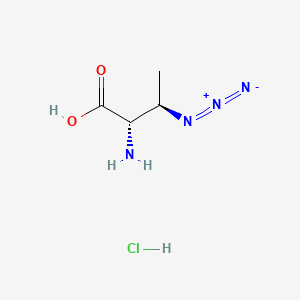
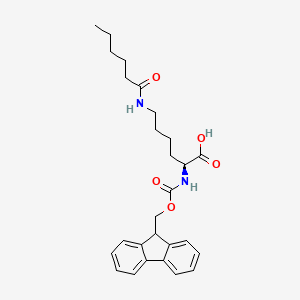
![(2S)-2-amino-3-[4-(prop-2-ynoxycarbonylamino)phenyl]propanoic acid;hydrochloride](/img/structure/B6288528.png)
